2-Methoxy-3-nitrothiophene
Overview
Description
2-Methoxy-3-nitrothiophene is an organic compound with the molecular formula C5H5NO3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-nitrothiophene typically involves nitration of 2-methoxythiophene. One common method includes the reaction of 2-methoxythiophene with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3-nitrothiophene undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group at the 3-position makes the compound susceptible to nucleophilic substitution reactions.
Electrophilic Substitution: The methoxy group at the 2-position activates the thiophene ring towards electrophilic substitution reactions, such as halogenation and acylation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as dimethylamine and reaction conditions involving solvents like methanol.
Electrophilic Substitution: Reagents like bromine or acyl chlorides in the presence of Lewis acids.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas.
Major Products:
Nucleophilic Substitution: Formation of substituted thiophenes with various functional groups.
Electrophilic Substitution: Halogenated or acylated thiophene derivatives.
Reduction: Amino-substituted thiophenes.
Scientific Research Applications
2-Methoxy-3-nitrothiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Medicine: Explored as a precursor in the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-nitrothiophene involves its interaction with various molecular targets:
Comparison with Similar Compounds
2-Methoxy-3-nitrothiophene can be compared with other nitrothiophene derivatives:
2-Methoxy-5-nitrothiophene: Similar structure but with the nitro group at the 5-position, affecting its reactivity and applications.
2-Methoxy-3,5-dinitrothiophene:
2-Methoxy-4-nitrothiophene: Another isomer with distinct reactivity patterns.
Uniqueness: The unique positioning of the methoxy and nitro groups in this compound provides a balance of electron-donating and electron-withdrawing effects, making it a versatile compound for various chemical transformations and applications .
Properties
IUPAC Name |
2-methoxy-3-nitrothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S/c1-9-5-4(6(7)8)2-3-10-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCGGXGEVDUVNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CS1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60505566 | |
Record name | 2-Methoxy-3-nitrothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60505566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30549-14-5 | |
Record name | 2-Methoxy-3-nitrothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60505566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Methoxy-3-nitrothiophene particularly interesting for studying nucleophilic aromatic substitution reactions?
A1: The structure of this compound, featuring both a methoxy (-OCH3) and a nitro (-NO2) group adjacent to each other on the thiophene ring, makes it highly susceptible to nucleophilic attack. This is due to the electron-withdrawing nature of the nitro group, which activates the ring towards nucleophilic substitution, and the presence of the methoxy group as a good leaving group. This allows researchers to investigate the kinetics and mechanisms of these reactions under various conditions.
Q2: How does the choice of solvent affect the reaction of this compound with nucleophiles like piperidine?
A2: Research has shown that the solvent significantly influences the reaction pathway. For instance, in benzene, the reaction of this compound with piperidine exhibits third-order kinetics, suggesting a base-catalyzed mechanism (SB-GA) where a second molecule of piperidine acts as a base [, , ]. In contrast, reactions conducted in methanol might proceed through a different mechanism, warranting further investigation [].
Q3: Do substituents on the 5-position of the thiophene ring in this compound impact its reactivity with nucleophiles?
A3: Yes, the presence and nature of substituents at the 5-position of this compound significantly influence its reactivity. Studies examining a series of 5-substituted 2-methoxy-3-nitrothiophenes (X = H, CONH2, CO2Me, Ac, SO2Me, CN, or NO2) reacting with piperidine in benzene revealed that electron-withdrawing groups at the 5-position enhance the reaction rate, supporting the proposed SB-GA mechanism [].
Q4: Are there any studies focusing on the formation of Meisenheimer complexes during the reaction of this compound with nucleophiles?
A4: Yes, research has explored the formation of Meisenheimer-type adducts. Specifically, the reaction of this compound with sodium methoxide in methanol has been investigated, providing insights into the intermediates formed during nucleophilic aromatic substitution reactions involving this compound [].
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